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Compound of Interest

Compound Name: Oxocarbazate

Cat. No.: B10764042

Get Quote

Disclaimer: The request specifies the synthesis of "oxocarbazate." Based on chemical

literature, it is highly probable that the intended compound is Oxcarbazepine, a widely used

anticonvulsant drug. This guide details the synthesis of Oxcarbazepine.

Introduction
Oxcarbazepine, the active ingredient in Trileptal®, is a second-generation antiepileptic drug

used in the management of seizures.[1] It is a 10-keto analog of carbamazepine, exhibiting a

better tolerability profile while maintaining potent anticonvulsant activity.[2][3] Consequently,

numerous synthetic routes have been developed to produce Oxcarbazepine efficiently and

economically. This guide provides a detailed overview of two prominent synthetic pathways,

including starting materials, experimental protocols, and quantitative data.

Pathway I: Four-Step Synthesis from Diclofenac
Sodium
This synthetic route utilizes the readily available non-steroidal anti-inflammatory drug (NSAID),

diclofenac sodium, as the starting material. The pathway involves a reduction, an
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intramolecular cyclization, acylation, and a final ammonolysis to yield oxcarbazepine. This

modified route is advantageous as it avoids costly raw materials and complex procedures.[2][3]

Diclofenac Sodium

2-(2-Phenylamino)benzeneacetic Acid

  Ni-Al Alloy, NaOH, H₂O, Methanol  

10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine

  Polyphosphoric Acid (PPA), Chloroform, Reflux  

10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride

  Hexachlorodimethyl carbonate, THF  

Oxcarbazepine

  Liquid NH₄OH, Isopropanol  

Click to download full resolution via product page

Figure 1: Synthesis of Oxcarbazepine from Diclofenac Sodium.

Quantitative Data for Pathway I
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Step
Starting
Material

Key
Reagents

Product Yield (%)
Melting
Point (°C)

1
Diclofenac

Sodium

Ni-Al Alloy,

NaOH

2-(2-

Phenylamino)

benzeneaceti

c Acid

88% 180-181

2

2-(2-

Phenylamino)

benzeneaceti

c Acid

Polyphosphor

ic Acid (PPA)

10-Oxo-

10,11-

dihydro-5H-

dibenz[b,f]az

epine

80% 185-190

3

10-Oxo-

10,11-

dihydro-5H-

dibenz[b,f]az

epine

Hexachlorodi

methyl

carbonate

10-Oxo-

10,11-

dihydro-5H-

dibenz[b,f]az

epine-5-

carbonyl

chloride

90% 205-207

4

10-Oxo-

10,11-

dihydro-5H-

dibenz[b,f]az

epine-5-

carbonyl

chloride

Liquid

NH₄OH

Oxcarbazepin

e
85% -

Data compiled from Der Pharma Chemica, 2012.[2][4]

Experimental Protocols for Pathway I
Step 1: Synthesis of 2-(2-Phenylamino)benzeneacetic Acid[2][4]

In a suitable reaction vessel, combine 10 g of diclofenac sodium, 2 g of NaOH, 150 mL of

water, and 40 mL of methanol.
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Stir the mixture at room temperature to achieve dissolution.

Slowly add 5 g of Ni-Al alloy to the reaction mixture over a period of 2-3 hours.

After the addition is complete, filter the reaction mixture over celite.

Acidify the filtrate with dilute HCl to a pH of 2.

Extract the product with ethyl acetate.

Distill off the ethyl acetate to collect the reduced product, 2-(phenylamino)benzeneacetic

acid. The reported yield is 88%.[4]

Step 2: Synthesis of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine[2][4]

Combine 5 g of 2-(phenylamino)benzeneacetic acid, 100 mL of chloroform, and 10 g of

polyphosphoric acid (PPA) in a reaction flask.

Reflux the mixture with stirring for 10-12 hours.

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of

acetone and chloroform (1:1).

Upon completion, add water and neutralize the PPA with sodium carbonate (Na₂CO₃).

Separate the chloroform layer.

Distill off the chloroform to obtain 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine. The reported

yield is 80%.[2]

Step 3: Synthesis of 10-Oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride[2][4]

In a reaction vessel, combine 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine, 2.37 g of

hexachlorodimethyl carbonate, and 50 mL of tetrahydrofuran (THF).

Stir the reaction mixture at room temperature for 5-6 hours.

Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (2:8).
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After confirmation of product formation via TLC, distill off the THF.

Add water to the residue, which will cause the product to precipitate.

Filter and dry the solid to yield 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carbonyl

chloride. The reported yield is 90%.[4]

Step 4: Synthesis of Oxcarbazepine[2]

Take 3.5 g of 10-oxo-10,11-dihydro-5H-dibenz(b,f)azepine-5-carbonyl chloride and dissolve it

in 40 mL of isopropanol (IPA).

Add liquid ammonium hydroxide (NH₄OH) dropwise while stirring at room temperature.

Continue stirring the reaction mixture for 7 hours.

Monitor the reaction by TLC using a mobile phase of ethyl acetate:petroleum ether (50:50).

Once the reaction is complete, add water to dissolve any excess NH₄OH.

Add a layer of ethyl acetate and separate the organic layer.

Distill off the ethyl acetate to collect the final product, oxcarbazepine. The reported yield is

85%.[2]

Pathway II: Three-Step Synthesis from 10-Methoxy-
iminostilbene
This pathway is a common industrial method for producing Oxcarbazepine. It begins with 10-

methoxy-iminostilbene, which undergoes a reaction with triphosgene (a safer alternative to

phosgene gas), followed by ammonolysis and acid hydrolysis.
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10-Methoxy-iminostilbene

10-Methoxy-N-chlorocarbonyl-iminostilbene

  Triphosgene, Triethylamine, Toluene  

10-Methoxy-N-aminocarbonyl-iminostilbene

  Aqueous Ammonia  

Oxcarbazepine

  10% H₂SO₄, Reflux  

Click to download full resolution via product page

Figure 2: Synthesis of Oxcarbazepine from 10-Methoxy-iminostilbene.

Quantitative Data for Pathway II
Step

Starting
Material

Key
Reagents

Product Yield (%) Purity (%)

1 & 2
10-Methoxy-

iminostilbene

Triphosgene,

Triethylamine

, Aqueous

NH₃

10-Methoxy-

N-

aminocarbon

yl-

iminostilbene

85% >95%

3

10-Methoxy-

N-

aminocarbon

yl-

iminostilbene

10% H₂SO₄
Oxcarbazepin

e
75.3% -

Data compiled from European Patent EP 1600443 A1.[5]
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Experimental Protocols for Pathway II
Steps 1 & 2: Synthesis of 10-Methoxy-N-aminocarbonyl-iminostilbene[5]

Prepare a solution of 66.9 g (0.3 mols) of 10-methoxy-iminostilbene and 34.92 g (0.34 mols)

of triethylamine in 800 mL of toluene.

In a separate flask, prepare a solution of 32.67 g (0.11 mols) of triphosgene in 300 mL of

toluene.

Gradually add the 10-methoxy-iminostilbene solution to the triphosgene solution over 6

hours, maintaining the temperature at 10-15°C.

Monitor the reaction for the disappearance of 10-methoxy-iminostilbene.

Once the reaction is complete, gradually add 200 mL of 30% aqueous ammonia while stirring

vigorously at room temperature for several hours.

Separate the organic and aqueous phases.

Wash the toluene phase with water.

Evaporate the toluene under reduced pressure to obtain 10-methoxy-N-aminocarbonyl-

iminostilbene. The reported yield is 85% with a purity of over 95%.[5]

Step 3: Synthesis of Oxcarbazepine[5]

Take the 10-methoxy-N-aminocarbonyl-iminostilbene product from the previous step

(approximately 69.0 g).

Add 100 mL of 10% sulfuric acid (H₂SO₄).

Reflux the mixture for one hour.

Cool the reaction mixture to room temperature.

Filter the mixture and wash the solid with water.

Recrystallize the product from dimethylformamide.
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Wash the resulting precipitate with acetone and dry under vacuum to yield 57.0 g of

oxcarbazepine. The reported yield for this step is 75.3%.[5]

This guide has detailed two robust pathways for the synthesis of Oxcarbazepine, providing the

necessary data and protocols for researchers and professionals in drug development. The

choice of pathway in a practical setting would depend on factors such as the cost and

availability of starting materials, safety considerations (e.g., use of triphosgene), and desired

final purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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